[(2-Bromo-4-methylphenyl)methyl](furan-2-ylmethyl)amine
Description
(2-Bromo-4-methylphenyl)methylamine (CAS: 1803610-50-5, hydrochloride salt) is a secondary amine featuring a 2-bromo-4-methylphenyl group and a furan-2-ylmethyl substituent bonded to a central nitrogen atom . The bromine atom at the ortho position of the phenyl ring enhances steric bulk and electronic effects, while the para-methyl group contributes to hydrophobic interactions. This compound is primarily used in medicinal chemistry research, particularly as a precursor for bioactive molecules targeting neurological or antimicrobial pathways .
Properties
Molecular Formula |
C13H14BrNO |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-(2-bromo-4-methylphenyl)-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C13H14BrNO/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12/h2-7,15H,8-9H2,1H3 |
InChI Key |
PJRQAGLTUVEZAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC2=CC=CO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the reaction of 2-bromo-4-methylbenzyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(2-Bromo-4-methylphenyl)methylamine is an organic compound with a brominated aromatic ring and a furan moiety, possessing the chemical formula . It has applications in scientific research spanning chemistry, biology, medicine, and industry. The compound acts as a ligand, binding to receptors or enzymes and modulating their activity, with the bromine atom and furan ring playing crucial roles in its binding affinity and specificity.
Scientific Research Applications
- Chemistry (2-Bromo-4-methylphenyl)methylamine serves as an intermediate in synthesizing various organic compounds. Its structure, which combines a brominated aromatic system and a furan moiety, enhances its reactivity and biological activity compared to simpler analogs. The furan ring is known for its aromatic properties and reactivity, especially in electrophilic substitution reactions. The presence of the amine functional group suggests potential basicity and nucleophilicity, making this compound interesting for various chemical and biological applications.
- Biology It is employed in studying biological pathways and mechanisms. Research has suggested that compounds containing furan rings and brominated aromatic systems may have antimicrobial properties, potentially inhibiting the growth of various pathogens by disrupting cellular integrity or metabolic processes.
- Medicine It is investigated for potential therapeutic applications and as a precursor for drug development. A screening of a drug library identified compounds with structural similarities to (2-Bromo-4-methylphenyl)methylamine that showed potent activity against glioblastoma multiforme and breast adenocarcinoma cell lines at nanomolar concentrations, indicating a strong potential for development as anticancer agents.
- Industry It is utilized in the production of specialty chemicals and materials.
(2-Bromo-4-methylphenyl)methylamine acts primarily as a ligand, binding to various receptors or enzymes and modulating their activity. The bromine atom and furan ring are critical for its binding affinity and specificity. Studies suggest interactions with multiple signaling pathways that may influence cellular functions.
Antimicrobial Activity
Research has suggested potential antimicrobial properties for compounds containing furan rings and brominated aromatic systems. These compounds may inhibit the growth of various pathogens through mechanisms that disrupt cellular integrity or metabolic processes.
Case Studies
- Study on Anticancer Activity : A screening of a drug library identified several promising compounds with structural similarities to (2-Bromo-4-methylphenyl)methylamine. Notably, these compounds showed potent activity against glioblastoma multiforme and breast adenocarcinoma cell lines at nanomolar concentrations, indicating a strong potential for development as anticancer agents.
- Antimicrobial Screening : In another study, derivatives of similar structures were tested against bacterial strains, demonstrating significant inhibition rates. This suggests that (2-Bromo-4-methylphenyl)methylamine could be explored further for its antimicrobial properties.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bromine atom and furan ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) and 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b)
- Structural Differences : Compound 8a replaces the bromophenylmethyl group with a tetrazole ring, while 8b uses a thiourea backbone instead of an amine. Both retain the furan-2-ylmethyl substituent.
- Crystallography: 8a and 8b crystallize in monoclinic systems (space groups P21/c and P21, respectively), differing from the target compound’s hydrochloride salt, which likely adopts a distinct packing structure due to ionic interactions .
- Bioactivity : These derivatives exhibit high antimicrobial activity, suggesting the furan-2-ylmethyl group enhances target binding in microbial enzymes .
N,N-Bis(furan-2-ylmethyl)furan-2,5-dicarboxamide (20)
- Structural Differences : This diamide derivative lacks the bromophenyl group and replaces the amine with amide linkages.
- Synthesis: Requires microwave-assisted coupling of 2,5-furandicarboxylic acid with furfurylamine, yielding 37% under optimized conditions .
Bromophenylmethylamine Derivatives
[(2-Bromophenyl)methyl][4-(furan-2-yl)butan-2-yl]amine
{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine
- Substituent Variation: Incorporates a 4-methylphenoxy group at the phenyl ring’s para position, introducing an ether linkage absent in the target compound.
- Electronic Effects : The electron-donating methoxy group may reduce electrophilicity compared to the bromine atom in the target compound .
Halogen-Substituted Aromatic Amines
(2-Bromo-4-methoxy-phenyl)-methyl-amine
- Applications : Used as a building block in agrochemicals, contrasting with the target compound’s focus on medicinal chemistry .
Key Research Findings
- Synthetic Methods : Microwave-assisted synthesis (e.g., ) improves yields for furan-containing amines but may require optimization to avoid byproducts like N-(furan-2-ylmethyl)-4,6-dimethoxy-1,3,5-triazin-2-amine (21) .
- Crystallographic Data : X-ray studies (e.g., ) highlight the importance of substituents in dictating crystal packing and stability. The target compound’s hydrochloride salt likely forms ionic lattices, enhancing solubility compared to neutral analogues .
Biological Activity
(2-Bromo-4-methylphenyl)methylamine is an organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a brominated aromatic ring and a furan moiety, suggests various interactions within biological systems. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
The compound's chemical formula is , indicating the presence of bromine, nitrogen, and multiple carbon and hydrogen atoms. The furan ring contributes to its reactivity, particularly in electrophilic substitution reactions, while the amine group enhances its basicity and nucleophilicity .
(2-Bromo-4-methylphenyl)methylamine acts primarily as a ligand, binding to various receptors or enzymes and modulating their activity. The bromine atom and furan ring are critical for its binding affinity and specificity. The exact molecular targets can vary based on the application context, but studies suggest interactions with multiple signaling pathways that may influence cellular functions .
Anticancer Properties
Several studies have explored the anticancer potential of compounds similar to (2-Bromo-4-methylphenyl)methylamine. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.39 | Apoptosis |
| Compound B | HCT116 | 0.46 | Cell cycle arrest at S phase |
| Compound C | A549 | 0.28 | Induction of autophagy |
These findings indicate that (2-Bromo-4-methylphenyl)methylamine may exhibit similar or enhanced anticancer properties due to its unique structural characteristics .
Antimicrobial Activity
Research has also suggested potential antimicrobial properties for compounds containing furan rings and brominated aromatic systems. These compounds may inhibit the growth of various pathogens through mechanisms that disrupt cellular integrity or metabolic processes .
Case Studies
- Study on Anticancer Activity : A screening of a drug library identified several promising compounds with structural similarities to (2-Bromo-4-methylphenyl)methylamine. Notably, these compounds showed potent activity against glioblastoma multiforme and breast adenocarcinoma cell lines at nanomolar concentrations, indicating a strong potential for development as anticancer agents .
- Antimicrobial Screening : In another study, derivatives of similar structures were tested against bacterial strains, demonstrating significant inhibition rates. This suggests that (2-Bromo-4-methylphenyl)methylamine could be explored further for its antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
